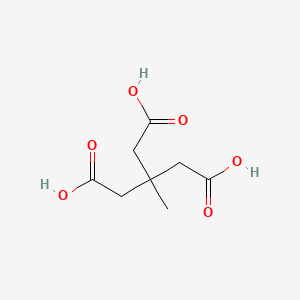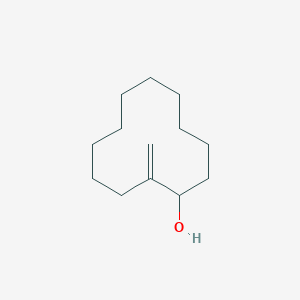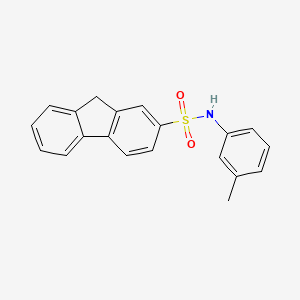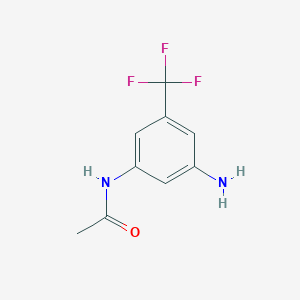![molecular formula C8H5ClF3NO B13992350 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone is a chemical compound with the molecular formula C8H6ClF3NO It is a pyridine derivative characterized by the presence of chloro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-6-(trifluoromethyl)pyridine and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a diverse array of chemical derivatives.
Scientific Research Applications
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-[6-(trifluoromethyl)pyridin-3-yl]ethanone and 1-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanone.
Uniqueness: The presence of both chloro and trifluoromethyl groups in this compound imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-3-13-7(2-6(5)9)8(10,11)12/h2-3H,1H3 |
InChI Key |
GDWSMOSPCGKDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)

![8-(3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13992281.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid](/img/structure/B13992288.png)
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)




